molecular formula C9H13ClN2O5 B14892243 2''-Chloro-2''-deoxyuridine

2''-Chloro-2''-deoxyuridine

Cat. No.: B14892243
M. Wt: 264.66 g/mol
InChI Key: QCDVXQOSDZCSRR-UHFFFAOYSA-N
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Description

2’‘-Chloro-2’‘-deoxyuridine is a synthetic nucleoside analog, structurally similar to thymidine. It is characterized by the substitution of a chlorine atom at the 2’’ position of the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-Chloro-2’‘-deoxyuridine typically involves the halogenation of 2’‘-deoxyuridine. One common method includes the reaction of 2’‘-deoxyuridine with thionyl chloride in the presence of a base, such as pyridine, to introduce the chlorine atom at the 2’’ position . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of 2’‘-Chloro-2’'-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’‘-Chloro-2’'-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a hydroxyl group yields 2’‘-hydroxy-2’'-deoxyuridine .

Scientific Research Applications

2’‘-Chloro-2’'-deoxyuridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’‘-Chloro-2’'-deoxyuridine is unique due to its specific halogenation, which imparts distinct chemical and biological properties. Its chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H13ClN2O5

Molecular Weight

264.66 g/mol

IUPAC Name

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16)

InChI Key

QCDVXQOSDZCSRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl

Origin of Product

United States

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